N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound belongs to the sulfonamide class, featuring a pyridazine core substituted with a piperidine group and a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety.
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-32(29,19-8-10-21-22(16-19)31-15-14-30-21)26-18-6-4-17(5-7-18)20-9-11-23(25-24-20)27-12-2-1-3-13-27/h4-11,16,26H,1-3,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDLUMKBLYTNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxine structure, followed by the introduction of the sulfonamide group. The piperidine and pyridazine rings are then incorporated through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogs
Core Structural Modifications
N-{3-[6-(4-Methylpiperidin-1-yl)Pyridazin-3-yl]Phenyl}-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide
- Key Difference : A methyl group is added to the piperidine ring at the 4-position, increasing steric bulk.
- Impact: Methylation enhances lipophilicity (logP = 3.81 vs.
- Molecular Weight: 466.56 g/mol (higher than non-methylated analogs due to the methyl group) .
N-{2-[4-(4-Fluorophenyl)-1-Piperazinyl]-2-(2-Furyl)Ethyl}-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide
- Key Difference : Replaces the pyridazine-piperidine system with a piperazine-fluorophenyl-furyl complex.
- The furyl group may enhance π-π stacking interactions .
Physicochemical Properties
Key Observations :
Antimicrobial Activity
Sulfonamide derivatives with pyridazine-piperidine motifs, such as those synthesized by Desai et al. (2016), exhibit broad-spectrum antimicrobial activity. Piperidine-substituted analogs demonstrate enhanced efficacy against Staphylococcus aureus (MIC = 8–16 µg/mL) compared to non-piperidine derivatives (MIC = 32–64 µg/mL) . The target compound’s piperidine-pyridazine core likely shares this trend.
Biological Activity
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzodioxine core, a piperidinyl group, and a pyridazinyl moiety. The synthesis typically involves multiple steps, including the formation of the benzodioxine structure followed by the incorporation of the piperidine and pyridazine groups through nucleophilic substitution and condensation reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
Key Mechanisms
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases.
- Receptor Modulation : The piperidinyl and pyridazinyl components may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
In silico studies suggest that this compound may inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
- Urease : Inhibition can have implications for treating infections caused by urease-producing bacteria.
Case Studies
A study conducted by Aziz-ur-Rehman et al. synthesized various sulfonamide derivatives and evaluated their biological activities. Among these, compounds exhibiting structural similarities to this compound were found to possess significant enzyme inhibitory activity with IC50 values indicating strong pharmacological potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
